2,3-Dichloro-1,1,1,3-tetrafluoropropane

説明

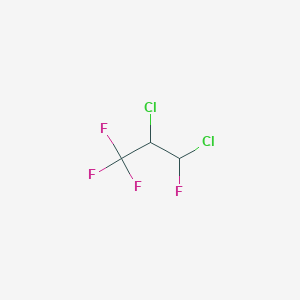

Structure

2D Structure

特性

IUPAC Name |

2,3-dichloro-1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCLJRMKYIULFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382027 | |

| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146916-90-7 | |

| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis in the Characterization of 2,3-Dichloro-1,1,1,3-tetrafluoropropane and Analogues

Spectroscopic techniques are indispensable for determining the molecular structure of fluorinated and chlorinated propanes by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the structure and chemical environment of atoms within a molecule. For compounds containing hydrogen and fluorine, ¹H and ¹⁹F NMR are particularly insightful.

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electronegativity of neighboring atoms. In the case of this compound, the protons would be expected to show complex splitting patterns due to coupling with adjacent fluorine atoms.

A detailed search of scientific literature and chemical databases did not yield specific experimental ¹H NMR data, such as chemical shifts and coupling constants, for this compound.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds, offering a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.govscholaris.ca For this compound, distinct signals would be expected for the -CF₃ and -CFCl- groups. The coupling between non-equivalent fluorine atoms and between fluorine and hydrogen atoms would provide valuable structural information. rsc.orgbiophysics.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. smu.eduyoutube.com For halogenated alkanes, characteristic absorptions for C-F and C-Cl stretching and bending vibrations are expected. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice versa. mpg.dewikipedia.org

A thorough search of published literature and spectral databases did not uncover specific experimental IR and Raman data for this compound. Therefore, a table of vibrational frequencies cannot be provided.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.govnih.gov For fluorinated compounds, the molecular ion peak is often not observed with electron ionization (EI). jeol.com The fragmentation of hydrochlorofluorocarbons (HCFCs) typically involves the loss of halogen atoms and small neutral molecules. nist.govnist.gov

Specific experimental mass spectral data, including a detailed fragmentation pattern for this compound, is not available in the reviewed scientific literature and databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments

Diffraction Methods for Solid-State and Gas-Phase Structural Determination

A comprehensive search of structural databases and the scientific literature did not yield any published results from solid-state or gas-phase diffraction studies for this compound. Consequently, precise bond lengths and angles for this molecule are not available.

Gas-Phase Electron Diffraction for Molecular Geometry

Gas-phase electron diffraction (GED) is an essential technique for determining the molecular structure of volatile compounds in the gaseous state, free from the intermolecular forces present in a crystal lattice. wikipedia.org This method is particularly well-suited for studying the geometry of fluorinated propanes. In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. wikipedia.org The resulting diffraction pattern provides information about the distances between all pairs of atoms in the molecule. By analyzing this pattern, researchers can determine bond lengths, bond angles, and torsional angles, which define the molecule's geometry. While specific studies on this compound are not prominently documented, the technique has been successfully applied to a wide range of halogenated hydrocarbons to elucidate their conformational preferences and structural parameters. rsc.org

Table 1: Comparison of Structural Determination Techniques

| Technique | Phase | Information Obtained | Advantages | Limitations |

| X-ray Diffraction | Solid (Crystal) | Precise bond lengths, bond angles, crystal packing | High precision and detail | Requires a suitable single crystal |

| Gas-Phase Electron Diffraction | Gas | Bond lengths, bond angles, molecular geometry in the absence of intermolecular forces | Provides information on isolated molecules | Less precise for complex molecules |

Chromatographic Purity Assessment and Isomer Separation Techniques

The synthesis of this compound can often result in a mixture of isomers and other impurities. Chromatographic techniques are indispensable for both assessing the purity of the final product and for the separation of these closely related compounds.

Gas chromatography (GC) is a primary method for the purity analysis of volatile compounds like halogenated propanes. patsnap.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. patsnap.com A flame ionization detector (FID) is commonly used for the detection of these compounds. nih.gov The purity of a sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

The separation of isomers of dichlorotetrafluoropropane (B132746) presents a significant challenge due to their similar physical and chemical properties. Advanced chromatographic techniques are often required to achieve baseline separation. High-performance liquid chromatography (HPLC) and specialized GC columns, such as those with chiral stationary phases or unique selectivities for halogenated compounds, can be employed for this purpose. chromforum.orgchromforum.org Preparative chromatography techniques, like centrifugal partition chromatography (CPC), which utilize two immiscible liquid phases, are also effective for separating isomers on a larger scale. rotachrom.com The choice of the chromatographic method and conditions is critical for achieving the desired separation and purification. rotachrom.com

Table 2: Chromatographic Techniques for Isomer Analysis

| Technique | Principle | Application | Key Considerations |

| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Purity assessment and separation of volatile isomers | Column type, temperature programming, detector selection |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase | Separation of less volatile isomers or when GC is not suitable | Stationary phase chemistry, mobile phase composition |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning in a centrifugal force field | Preparative scale separation of isomers | Selection of immiscible solvent systems, rotational speed |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Ab Initio and Density Functional Theory (DFT) Approaches for Fluorinated Propane (B168953) Systems

Ab initio and Density Functional Theory (DFT) are two cornerstone approaches in quantum chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) offer increasing levels of accuracy, but with a steep rise in computational cost.

Density Functional Theory (DFT) is often the method of choice for systems the size of fluorinated propanes due to its excellent balance of accuracy and computational efficiency. DFT calculates the electron density of a system rather than its full wavefunction, which simplifies the problem. Functionals like B3LYP, paired with basis sets such as 6-311+G**, are commonly used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties for similar halogenated hydrocarbons. researchgate.net For 2,3-dichloro-1,1,1,3-tetrafluoropropane, these calculations would yield precise predictions of bond lengths, bond angles, and dihedral angles, providing a foundational 3D model of the molecule.

Conformational Analysis and Potential Energy Surfaces

Due to the rotation around its carbon-carbon single bonds, this compound can exist in various spatial arrangements known as conformations or rotamers. lumenlearning.comchemistrysteps.com Conformational analysis is the study of the energies of these different arrangements. lumenlearning.com

By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy at each step using methods like DFT, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable, staggered conformers, while the maxima represent high-energy, eclipsed transition states. chemistrysteps.com This analysis would identify the most stable conformer (the global minimum) and the relative energies of other conformers, which is crucial for understanding the molecule's behavior and properties at room temperature, as they exist as an equilibrium mixture of these stable forms.

Molecular Modeling and Simulation of Intermolecular Interactions

While quantum chemistry focuses on individual molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of a large ensemble of molecules. researchgate.netresearchgate.net These simulations can predict bulk thermodynamic properties like density, vapor pressure, and enthalpy of vaporization. mdpi.com

For this compound, MD simulations would involve defining a force field—a set of parameters that describe the potential energy of the system based on the positions of its atoms. This force field governs the intermolecular interactions (e.g., van der Waals forces, electrostatic interactions) between molecules. Simulating a system of hundreds or thousands of HCFC-234da molecules over time would provide insight into its liquid-phase structure and behavior, which is essential for applications where it might be used as a solvent or refrigerant.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Environmental Pollutants

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. ecetoc.orgnih.gov These models are particularly valuable for assessing the environmental fate and toxicological impact of pollutants. ecetoc.org

For an environmental pollutant, a QSPR model might be developed to predict properties like its octanol-water partition coefficient (logP), water solubility, or Henry's Law constant. mdpi.com This is achieved by calculating a set of molecular descriptors (e.g., molecular weight, volume, polarizability, electronic properties like HOMO/LUMO energies) for a series of related compounds with known experimental data. A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical model linking these descriptors to the property of interest. nih.gov Such a model could then be used to estimate the environmental properties of this compound, even in the absence of experimental measurements.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective at predicting various spectroscopic properties. Vibrational frequencies from DFT calculations can be used to simulate infrared (IR) and Raman spectra, which serve as a unique molecular fingerprint. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy, aiding in the identification and structural elucidation of the compound. nrel.gov

Research Applications and Emerging Technologies

Role in the Development of Next-Generation Fluorinated Compounds

The primary application of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-244da) lies in its function as a precursor and intermediate in the production of advanced fluorinated molecules. These molecules are sought after for their specific thermodynamic properties combined with improved environmental profiles, such as low global warming potential (GWP) and zero ozone depletion potential (ODP).

Hydrochlorofluorocarbons (HCFCs) like this compound serve as critical building blocks in multi-step syntheses of more complex fluorocarbons. A key transformation that these intermediates undergo is dehydrochlorination, a chemical reaction that removes a hydrogen atom and a chlorine atom to form a carbon-carbon double bond, thus converting a saturated hydrochlorofluorocarbon into an unsaturated hydrofluoroolefin (HFO).

This conversion is a fundamental step in producing fourth-generation fluorochemicals. For example, a closely related isomer, 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), is converted into the important refrigerant 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) through dehydrochlorination. wipo.int This process illustrates the essential role of dichlorinated tetrafluoropropane isomers as precursors in these vital industrial pathways.

Table 1: Representative Synthesis Pathway of an HFO from an HCFC Intermediate This table illustrates a common conversion process for isomers of this compound.

| Precursor Compound | Chemical Reaction | Product Compound | Significance of Product |

| 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | Dehydrochlorination | 2,3,3,3-tetrafluoropropene (HFO-1234yf) | Low GWP Refrigerant wipo.int |

The end-products derived from this compound and its isomers are central to the development of new refrigerants and blowing agents. The target molecule in many of these synthesis pathways is 2,3,3,3-tetrafluoropropene (HFO-1234yf). wipo.intwikipedia.org This compound has emerged as a leading replacement for older hydrofluorocarbons (HFCs), like R-134a, in applications such as automotive air conditioning, due to its significantly lower GWP. wikipedia.orgresearchgate.net

Similarly, HFOs derived from these intermediates are used as blowing agents in the production of polyurethane and other polymer foams. These foams are used for insulation and require blowing agents that are effective, safe, and environmentally benign. The development of these new HFO-based refrigerants and blowing agents is a direct result of synthetic pathways that rely on intermediates such as this compound.

Biomedical Research Applications

Beyond its role in industrial fluorochemistry, this compound and its isomers have been noted for their utility in specific areas of biomedical and life sciences research.

Halogenated hydrocarbons, particularly chlorinated and fluorinated ethanes and propanes, have a long history of investigation and use as inhalation anesthetics. nih.gov The anesthetic potency of these compounds is closely related to their molecular structure and the specific halogen atoms present. nih.gov Research has explored a wide range of fluorinated alkanes to identify compounds with optimal anesthetic properties, such as high potency and low solubility in blood for rapid induction and recovery. diving-rov-specialists.com While many halogenated compounds have been studied, including isoflurane (B1672236) and sevoflurane, specific research focusing on this compound as an anesthetic agent is not widely documented in publicly available literature. nih.govmdpi.com The general focus remains on the broader class of halogenated ethers and alkanes. nih.govmednet.ca

The compound this compound is commercially available as a specialty chemical for use in proteomics research. Proteomics involves the large-scale study of proteins, their structures, and their functions. In this context, small, fluorinated molecules can be used as tools or standards in analytical procedures. Its isomer, 1,1-Dichloro-1,3,3,3-tetrafluoropropane, is also designated as a specialty product for this research area. scbt.com

While direct studies of this compound as an inhibitor of cytochrome oxidase have not been specifically reported, the interaction of halogenated compounds with metabolic enzymes is a significant area of research. The metabolism of many fluorinated drugs and anesthetics is mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2E1. nih.govnih.govuniba.it For instance, the biotransformation of HFO-1234yf, a product synthesized from dichlorinated tetrafluoropropane precursors, is believed to proceed via CYP-mediated epoxidation. nih.gov This indicates that while the precursor's direct effect on cytochrome oxidase is unknown, its chemical class and its metabolic products are known to interact with major enzyme systems like cytochrome P450. nih.gov

Material Science Research and Specialty Solvent Development

In the realm of material science, the utility of a solvent is dictated by its physical properties, such as boiling point, density, viscosity, and surface tension, which influence its interaction with other materials. While detailed research findings on this compound are not extensively documented in publicly available literature, its analogous compounds and isomers provide a strong indication of its potential applications.

Specialty Solvent Properties and Applications:

Isomers of dichlorotetrafluoropropane (B132746) and other similar hydrochlorofluorocarbons have historically been utilized as effective solvents. These compounds are noted for their moderate boiling points and chemical stability. For instance, related compounds have been employed in precision cleaning and electronics manufacturing. The low surface tension, low viscosity, and high density of these types of fluorinated solvents make them particularly effective at penetrating complex geometries and removing particulate and oily contaminants from sensitive equipment.

While specific data for this compound is scarce, the properties of similar HCFCs suggest its potential as a specialty solvent in niche applications. These could include:

Precision Cleaning: For degreasing and cleaning of delicate electronic and aerospace components where residue-free drying is critical.

Carrier Fluid: Acting as a medium for the deposition of lubricants or other surface coatings on various substrates.

Reaction Medium: Potentially serving as a solvent for specific chemical reactions, particularly in the synthesis of fluorinated compounds.

The solvent characteristics of halogenated hydrocarbons are often compared to traditional solvents they are designed to replace. The following table provides a comparative look at the properties of a related HCFC solvent, HCFC-225cb, which was used as a replacement for CFC-113 in cleaning applications.

| Property | HCFC-225cb | CFC-113 |

| Boiling Point (°C) | 54 | 47.6 |

| Density (g/cm³ at 25°C) | 1.55 | 1.57 |

| Surface Tension (dynes/cm at 25°C) | 16.3 | 17.3 |

| Viscosity (cP at 25°C) | 0.62 | 0.68 |

This table is for illustrative purposes to show the typical properties of related HCFC solvents.

Role in Material Synthesis:

A significant area of application for this compound is as an intermediate in chemical synthesis. It is a precursor in the production of next-generation refrigerants, specifically hydrofluoroolefins (HFOs), which have lower global warming potential than their predecessors. The synthesis of 2-chloro-1,3,3,3-tetrafluoropropene (HFO-1224) can be achieved from this compound, a process that is noted to avoid the formation of certain undesirable by-products.

While direct research on its use as a primary solvent in polymer synthesis is not widely published, the general properties of fluorinated solvents suggest they can be effective in dissolving fluorinated monomers and polymers. This could be particularly relevant in the synthesis and processing of specialty fluoropolymers used in advanced coatings and materials with specific chemical resistance and surface properties.

The development of new materials often relies on the availability of solvents with tailored properties. The characteristics of this compound position it as a candidate for further investigation in material science, particularly as a specialty solvent for cleaning, a medium for material deposition, and a reactant in the synthesis of advanced fluorinated materials. Further research is needed to fully characterize its solvent properties and explore its full potential in emerging technologies.

Environmental Research and Atmospheric Fate

Ozone Depletion Potential (ODP) Assessment and Stratospheric Impact

The Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to cause ozone degradation compared to a reference compound, trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0. epa.govprotocolodemontreal.org.br

HCFCs were developed as transitional substitutes for CFCs because their impact on the stratospheric ozone layer is significantly lower. epa.govepa.gov Their ODP values generally fall within the range of 0.005 to 0.2. wikipedia.org This reduced ODP is a direct consequence of their primary degradation pathway; the reaction with OH radicals in the troposphere breaks down most of the emitted substance before it can reach the stratosphere where the ozone layer is located. wikipedia.org Consequently, less chlorine is available to participate in the catalytic cycles that destroy ozone. While specific, empirically determined ODP values for all HCFC isomers are not always available in consolidated reports, the potential impact of any individual HCFC is understood to be much lower than that of CFCs. wikipedia.orgepa.gov

Global Warming Potential (GWP) Evaluation and Radiative Efficiency Calculations

The Global Warming Potential (GWP) provides a metric for comparing the climate impact of different greenhouse gases. It measures how much energy the emission of one ton of a gas will absorb over a specific time period, typically 100 years, relative to the emissions of one ton of carbon dioxide (CO₂), which has a GWP of 1. epa.govca.goviifiir.org A compound's GWP is determined by its radiative efficiency (the ability to absorb energy) and its atmospheric lifetime. epa.gov

HCFCs are potent greenhouse gases because they strongly absorb infrared radiation in the atmospheric window. nih.govnih.gov Like other HCFCs, 2,3-dichloro-1,1,1,3-tetrafluoropropane is a greenhouse gas. The GWP values for different HCFCs vary widely, for example, HCFC-22 has a 100-year GWP of 1810, while HCFC-123 has a GWP of 77. hrai.ca The calculation of GWP relies on determining the radiative efficiency of the molecule, which can be measured experimentally using techniques like Fourier-transform IR (FTIR) spectroscopy to obtain the absorption cross-section spectrum. nih.govnih.gov

| Compound | GWP (100-year) |

|---|---|

| HCFC-22 | 1810 |

| HCFC-123 | 77 |

| HCFC-124 | 609 |

| HCFC-142b | 2310 |

| HCFC-225ca | 122 |

| HCFC-225cb | 595 |

Data sourced from the IPCC Fourth Assessment Report (AR4) as cited by various sources. epa.govdcceew.gov.au

Environmental Transport and Distribution Modeling

Understanding the movement and distribution of atmospheric compounds is essential for assessing their environmental impact. This is achieved through the use of sophisticated atmospheric transport models.

Atmospheric transport models are used to simulate how substances like HCFC-234da are distributed globally after being released. copernicus.org These models, which include Lagrangian Particle Dispersion Models (LPDMs) like HYSPLIT and Chemistry Transport Models (CTMs), use meteorological data such as wind fields to simulate the advection and dispersion of atmospheric tracers from their sources. copernicus.orgnoaa.gov Such models are crucial for linking emission sources to observed atmospheric concentrations at specific locations and for predicting the potential for long-range transport. copernicus.orgeos.org

The deposition of this compound itself is not a significant process due to its high volatility. Instead, its degradation products are the species that are ultimately removed from the atmosphere. Following oxidation initiated by OH radicals, halogenated propanes are broken down into more soluble compounds such as hydrogen fluoride (B91410) and other acidic species. researchgate.net These resulting compounds are then removed from the atmosphere through wet deposition (rainout and washout) and dry deposition.

Fate in Aquatic and Terrestrial Ecosystems

Specific research detailing the fate of this compound in aquatic and terrestrial environments is limited. However, the behavior of this compound can be inferred from the known properties of the broader class of hydrochlorofluorocarbons (HCFCs). As a member of the HCFC family, this compound is subject to regulation under the Montreal Protocol due to the role of chlorine in ozone depletion.

When released into the environment, HCFCs with high volatility and limited water solubility are not expected to persist in significant concentrations in aquatic or terrestrial systems. For instance, the related compound HCFC-123, if released to water, is predicted to rapidly volatilize into the atmosphere, with an estimated half-life of just 3.6 hours in a model river. ecetoc.org It is also not expected to adsorb significantly to sediment or suspended organic matter. ecetoc.org Given its structural similarities, HCFC-234da is likely to follow a similar pattern, partitioning primarily to the atmosphere rather than accumulating in water or soil. Generally, soil retention of related degradation products like trifluoroacetic acid (TFA) is poor, leading to its ultimate entry into the aqueous environment. fluorocarbons.org

Studies on the next-generation refrigerant HFO-1234yf, a structurally related hydrofluoroolefin, have shown it to be recalcitrant to microbial metabolism under both oxic and anoxic conditions, suggesting that rapid degradation in groundwater aquifers and freshwater sediments is unlikely. nih.govresearchgate.net While not directly applicable to HCFC-234da, these findings highlight the general persistence of some fluorinated propanes in aquatic environments.

Toxicological and Ecotoxicological Research

In Vitro and In Vivo Toxicity Assessments of Fluorinated Propane (B168953) Derivatives

In vitro and in vivo studies provide foundational data on the potential hazards of chemical exposure. For fluorinated propanes, research has focused on inhalation, dermal, and ocular routes of exposure, as well as their potential to cause genetic damage.

Inhalation is a primary route of potential exposure for volatile compounds. Acute toxicity studies on analogues provide insight into the immediate effects of high-level exposure, while subchronic studies reveal the effects of repeated, lower-level exposure over time.

For instance, the related compound 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) has a 4-hour inhalation LC50 (lethal concentration for 50% of subjects) of 32,000 ppm in rats. ecetoc.org High concentrations of HCFC-123 can cause central nervous system depression. inchem.org In subchronic inhalation studies lasting 13 weeks with 1,3-dichloro-2-propanol (B29581) (1,3-DCP), another related compound, Fischer 344 rats showed effects on the liver, kidney, and blood cells. nih.gov At the highest concentration tested, researchers observed decreased body weight gain and histopathological alterations in the liver and kidneys. nih.gov For 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), single 4-hour exposures to levels up to 203,000 ppm in rats and 101,000 ppm in mice resulted in only mild signs of acute toxicity. researchgate.net

| Compound | Study Type | Species | Key Findings | Source |

|---|---|---|---|---|

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | Acute | Rat | 4-hour LC50 of 32,000 ppm. | ecetoc.org |

| 1,3-dichloro-2-propanol (1,3-DCP) | Subchronic (13 weeks) | Rat | Target organs identified as liver, kidney, and blood cells; histopathological alterations observed. | nih.gov |

| 1,1,1,3,3-pentafluoropropane (HFC-245fa) | Acute | Rat, Mouse | Mild signs of toxicity at high concentrations (up to 203,000 ppm). | researchgate.net |

Studies on dermal and ocular irritation assess the potential of a substance to cause localized damage to the skin and eyes. For the analogue HCFC-123, research indicates it is not a skin irritant in rabbits or a skin sensitizer (B1316253) in guinea pigs. ecetoc.org However, when applied in liquid form, it can produce mild to moderate eye irritation. ecetoc.org The structurally related 2,3-dichloro-1,1,1-trifluoropropane (B1583484) is associated with hazard statements indicating it may cause respiratory irritation. chemicalbook.comnih.gov Other related compounds, such as dichloropropenes, are also noted for their irritant properties on skin and eyes. nih.gov

| Compound | Effect | Finding | Source |

|---|---|---|---|

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | Skin Irritation | Not an irritant. | ecetoc.org |

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | Eye Irritation | Mild to moderate irritation in liquid form. | ecetoc.org |

| 2,3-dichloro-1,1,1-trifluoropropane | Respiratory Irritation | May cause respiratory irritation. | chemicalbook.comnih.gov |

| Dichloropropenes | Skin/Eye Irritation | Known irritant properties. | nih.gov |

Genotoxicity and mutagenicity assays are conducted to determine if a chemical can damage genetic material (DNA), potentially leading to mutations or cancer. For HCFC-123, a range of in vitro and in vivo tests have been conducted. While there was evidence of clastogenic activity (causing breaks in chromosomes) in human lymphocytes in vitro at high, cytotoxic concentrations, all other in vitro and in vivo tests for genetic toxicity were negative. inchem.org This suggests that HCFC-123 is unlikely to be genotoxic in vivo. ecetoc.orginchem.org Similarly, 1,1,1,3,3-pentafluoropropane (HFC-245fa) was not mutagenic in the Ames assay, a common test for mutagenicity. ecetoc.org However, in a chromosome aberration study with human lymphocytes, some activity was seen at high concentrations without metabolic activation. researchgate.net Other related compounds, like 1,3-DCP and 2,3-DCP, are considered carcinogenic, mutagenic, and genotoxic. nih.gov

| Compound | Assay Type | Result | Source |

|---|---|---|---|

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | In vivo genotoxicity | Negative. | ecetoc.orginchem.org |

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | In vitro clastogenicity (human lymphocytes) | Positive at high, cytotoxic concentrations. | inchem.org |

| 1,1,1,3,3-pentafluoropropane (HFC-245fa) | Ames assay | Negative. | ecetoc.org |

| 1,1,1,3,3-pentafluoropropane (HFC-245fa) | In vitro chromosome aberration (human lymphocytes) | Weakly positive without metabolic activation. | ecetoc.org |

| 1,3-dichloro-2-propanol (1,3-DCP) | General | Considered genotoxic. | nih.gov |

Organ-Specific Toxicological Investigations

Beyond general toxicity, research often focuses on specific organ systems that may be targeted by a chemical. For fluorinated propane derivatives, the liver and the central nervous system have been identified as key targets in toxicological studies.

The liver is a primary site of metabolism for many foreign compounds, making it susceptible to chemical-induced injury. Repeated exposure to HCFC-123 has been shown to cause liver lesions. ecetoc.org In animal studies, the main target organ was the liver. inchem.org Studies in guinea pigs confirmed the hepatotoxicity of HCFC-123, with pathological examinations of liver tissue revealing mild to moderate damage, including foci of necrotic hepatocytes and multifocal random degeneration. nih.gov Steatosis (fatty liver) was also observed. nih.gov Biochemical indicators of liver damage, such as increased serum levels of alanine (B10760859) aminotransferase (ALT) and isocitrate dehydrogenase, were also reported. nih.gov Similarly, subchronic inhalation of 1,3-DCP in rats led to an increased incidence of multifocal necrosis, inflammation, and biliary hyperplasia in the liver. nih.gov

| Compound | Species | Key Findings | Source |

|---|---|---|---|

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | Rat, Guinea Pig, Dog, Monkey | Liver identified as a main target organ; lesions reported after repeated exposure. | ecetoc.orginchem.org |

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | Guinea Pig | Histopathological findings include necrosis, degeneration, and steatosis. Increased serum ALT. | nih.gov |

| 1,3-dichloro-2-propanol (1,3-DCP) | Rat | Increased incidence of hepatic necrosis, inflammation, and biliary hyperplasia after subchronic inhalation. | nih.gov |

Certain volatile organic compounds can have depressive effects on the central nervous system, particularly at high concentrations. Inhalation of HCFC-123 at concentrations over 30,000 ppm for 4 hours causes severe CNS depression in rats and hamsters. inchem.org In repeated-exposure studies, CNS depression was also noted as a main effect. inchem.org For 2,3-dichloro-1,1,1-trifluoropropane, safety information indicates that it may cause drowsiness or dizziness, which are symptoms of CNS depression. chemicalbook.comnih.gov

| Compound | Species/Context | Observed Effect | Source |

|---|---|---|---|

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | Rat, Hamster | Severe CNS depression at high acute concentrations. | inchem.org |

| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | Rat | CNS depression observed in repeated-exposure studies. | inchem.org |

| 2,3-dichloro-1,1,1-trifluoropropane | Hazard Classification | May cause drowsiness or dizziness. | chemicalbook.comnih.gov |

Cardiovascular Sensitization Research

Cardiac sensitization is a phenomenon where exposure to certain inhaled chemicals can make the heart abnormally sensitive to adrenaline (epinephrine), potentially leading to serious or fatal cardiac arrhythmias. nist.govecetoc.org This toxicological endpoint is a critical consideration for volatile hydrocarbons and halocarbons, particularly those developed as anesthetics, propellants, or refrigerants. nist.govnih.govresearchgate.net

Research into the cardiac sensitization potential of 2,3-dichloro-1,1,1,3-tetrafluoropropane is not publicly available. However, the potential for this effect can be inferred by examining data from other halogenated hydrocarbons. The standard screening protocol involves exposing a test animal, typically a beagle dog, to various concentrations of the test compound and then administering an intravenous challenge of epinephrine (B1671497) while monitoring the electrocardiogram (ECG) for arrhythmias. nist.govnih.gov

Many hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs) have been shown to induce cardiac sensitization. nih.gov The concentration required to elicit a response is used to rank the compound's potency. For instance, CFC-11 is considered a strong sensitizer, inducing arrhythmias at concentrations as low as 0.5%, while CFC-12 is a moderate sensitizer, requiring concentrations around 5.0%. nih.gov Another compound, 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), has a cardiac sensitisation EC50 value of 19,500 ppm in dogs. ecetoc.org These studies demonstrate that the presence of halogen atoms on a short carbon chain is a key structural feature associated with cardiac sensitization potential. nih.gov

| Compound | CAS Number | Sensitization Threshold Concentration (ppm) | Potency Classification |

|---|---|---|---|

| Trichlorofluoromethane (B166822) (CFC-11) | 75-69-4 | 5,000 | Strong ecetoc.orgnih.gov |

| Dichlorodifluoromethane (CFC-12) | 75-71-8 | 50,000 | Moderate ecetoc.orgnih.gov |

| 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) | 306-83-2 | 19,500 (EC50) | Data not available ecetoc.org |

| 1,1,1,2-Tetrafluoroethane (HFC-134a) | 811-97-2 | 80,000 (No deaths) | Weak nih.gov |

Biotransformation and Pharmacokinetics of Halogenated Propanes

The toxicity of many halogenated solvents is closely linked to their biotransformation into reactive or toxic metabolites. nih.gov The study of how these compounds are absorbed, distributed, metabolized, and eliminated is crucial for understanding their toxicological profiles.

Metabolic Pathways and Metabolite Identification

Specific metabolic studies for this compound were not identified. However, research on analogous short-chain halogenated propanes provides insight into likely metabolic pathways. The primary routes of metabolism for these compounds typically involve cytochrome P450 (CYP450) mediated oxidation and conjugation with glutathione (B108866) (GSH). gdut.edu.cnnih.gov

For example, the metabolism of 1,2-dichloropropane (B32752) in rats leads to the major urinary metabolite N-acetyl-S-(2-hydroxypropyl)cysteine, which is formed through an initial conjugation with GSH. nih.gov Minor metabolites identified include beta-chlorolactate and N-acetyl-S-(2,3-dihydroxypropyl)cysteine. nih.gov Similarly, 1,3-dichloropropene's major metabolic pathways are conjugation with glutathione and oxidation. nih.gov

CYP450 enzymes, particularly CYP2E1, are known to metabolize many halogenated hydrocarbons. gdut.edu.cn This process can lead to the formation of reactive intermediates. For short-chain chlorinated paraffins, CYP-mediated hydroxylation is a more significant pathway than dechlorination. gdut.edu.cn Given its structure, this compound would likely be a substrate for CYP enzymes, potentially leading to hydroxylated metabolites and subsequent dehalogenation.

Absorption, Distribution, and Elimination Dynamics

No pharmacokinetic data are available for this compound. However, studies on other volatile HCFCs and hydrofluorocarbons (HFCs) indicate that these substances are rapidly absorbed following inhalation, which is the primary route of exposure. inchem.orgnih.gov

Following absorption, these lipophilic compounds tend to distribute into tissues, with a preference for body fat. inchem.org For example, pharmacokinetic studies of HCFC-124 in rats, mice, and hamsters show species differences in uptake and metabolism. nih.gov Blood concentrations of HFC-134a and HFC-227 in human volunteers declined rapidly after exposure ceased, indicating swift elimination. nih.gov Elimination occurs primarily through exhalation of the unchanged parent compound, with a smaller fraction being excreted as metabolites in the urine. inchem.org For instance, after exposure to radiolabelled HCFC-123, 23-28% of the radioactivity was eliminated in rat urine, predominantly as trifluoroacetic acid. inchem.org

| Compound | Primary Route of Absorption | Key Distribution Sites | Primary Elimination Route | Major Metabolite(s) |

|---|---|---|---|---|

| HCFC-123 | Inhalation inchem.org | Body fat inchem.org | Urine (metabolites) inchem.org | Trifluoroacetic acid inchem.org |

| HFC-134a | Inhalation nih.gov | Data not available | Exhalation (parent compound) nih.gov | Data not available |

| 1,2-Dichloropropane | Data not available | Liver nih.gov | Urine (metabolites) nih.gov | N-acetyl-S-(2-hydroxypropyl)cysteine nih.gov |

Ecotoxicological Impact on Aquatic and Terrestrial Biota

Halogenated organic compounds are of environmental concern due to their potential for persistence, bioaccumulation, and toxicity. researchgate.net Compounds like CFCs are known to contribute to the depletion of the stratospheric ozone layer. wikipedia.org While HCFCs were developed as transitional replacements with lower ozone-depleting potential, their environmental fate and impact on ecosystems remain important areas of research. inchem.org

Aquatic Toxicity Studies (e.g., Invertebrate Toxicity)

Specific aquatic toxicity data for this compound are not available. The assessment of a chemical's hazard to aquatic life often involves standardized tests to determine the concentration that is lethal to 50% of a test population (LC50) over a specified period, such as 96 hours for fish. ca.gov

For other HCFCs, predicted aquatic toxicity is relatively low. For example, the predicted toxic concentration of 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) for aquatic organisms is greater than 90 mg/L, suggesting it would not cause significant effects at typical environmental concentrations. ecetoc.org Given the volatility and low water solubility of many HCFCs, they are not expected to persist in the aquatic compartment or bioaccumulate significantly in aquatic organisms. ecetoc.org

Terrestrial Ecotoxicity Assessments

There is a notable lack of specific terrestrial ecotoxicity data for this compound. As with aquatic toxicity, predictions for the related compound HCFC-124 suggest a high toxic concentration for terrestrial organisms (greater than 90 mg/l), indicating a low potential for significant environmental effects. ecetoc.org The primary route of environmental release for volatile compounds like HCFCs is to the atmosphere, limiting direct, high-concentration exposure to terrestrial ecosystems. inchem.org

Risk Assessment Methodologies for Human Health and Ecosystems

The risk assessment for this compound, like other chemical substances, is a systematic process to estimate the nature and probability of adverse health effects on humans and the environment. epa.gov This process is generally structured into four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov Due to the limited specific toxicological and ecotoxicological data available for this compound, risk assessment methodologies often rely on data from structurally similar compounds, such as other hydrochlorofluorocarbons (HCFCs), and established scientific principles.

Human Health Risk Assessment

The primary goal of a human health risk assessment is to evaluate the potential for adverse health effects from exposure to a chemical. epa.gov

Hazard Identification

This step aims to determine whether exposure to a substance can cause an increase in the incidence of a particular adverse health effect. For substances like HCFCs, this involves reviewing toxicological studies from laboratory animals and any available human data. inchem.org Potential hazards that are typically evaluated include acute toxicity, skin and eye irritation, sensitization, repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. ecetoc.org For instance, studies on the related compound HCFC-123 have identified the liver and the central nervous system (CNS) as main target organs in repeated-exposure inhalation studies. inchem.org

Dose-Response Assessment

This step quantifies the relationship between the dose of a chemical and the incidence of adverse health effects. epa.gov From toxicological studies, a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) are often determined. inchem.org These values are crucial for establishing safe exposure levels for humans, such as an Acceptable Daily Intake (ADI) or a Reference Concentration (RfC) for non-cancer effects.

Exposure Assessment

Exposure assessment evaluates the intensity, frequency, and duration of human exposure to a chemical. epa.gov For a compound like this compound, potential exposure routes would include inhalation and dermal contact, particularly in occupational settings during manufacturing and use. inchem.org Consumer exposure is generally considered to be minimal for such industrial chemicals. inchem.org The assessment would consider various scenarios to estimate the potential dose received by different populations.

Risk Characterization

In the final step, the information from the previous three steps is integrated to estimate the probability of adverse health effects occurring in exposed populations. epa.gov This involves comparing the estimated human exposure levels with the established safe levels (e.g., ADI or RfC). If the exposure is below the safe level, the risk is generally considered to be acceptable.

The following table illustrates the type of data from related compounds that would be used in a human health risk assessment for this compound.

| Toxicological Endpoint | Test Species | Results for Structurally Similar HCFCs | Reference |

| Acute Inhalation Toxicity (LC50) | Rat | 32,000 ppm (4-hour exposure) for HCFC-123 | ecetoc.org |

| Skin Irritation | Rabbit | Not an irritant for HCFC-123 | ecetoc.org |

| Eye Irritation | Rabbit | Mild to moderate irritant in liquid form for HCFC-123 | ecetoc.org |

| Repeated-Dose Toxicity (Inhalation) | Rat | NOAEL: 100 ppm (endocrine effects) for HCFC-123 | inchem.org |

| Genotoxicity (in vitro) | N/A | Negative in Ames assay for HFC-245fa | ecetoc.org |

| Carcinogenicity (Inhalation) | Rat | Increased incidence of benign tumors at high concentrations for HCFC-123 | ecetoc.org |

Ecosystem Risk Assessment

An ecological risk assessment evaluates the likelihood that adverse ecological effects may occur as a result of exposure to one or more stressors. nih.gov

Problem Formulation

This initial stage defines the scope of the assessment, identifying the ecosystems and species of concern, the potential exposure pathways, and the ecological effects to be evaluated. For this compound, this would involve considering its release into the environment, its environmental fate and transport, and the potential for exposure to aquatic and terrestrial organisms.

Hazard Identification

This involves evaluating the potential for the chemical to cause adverse effects on ecological receptors. Ecotoxicological studies are conducted on a range of organisms representing different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish for the aquatic environment. ecetoc.orgecetoc.org For related HCFCs, studies have shown slight to moderate toxicity to aquatic organisms. ecetoc.org

Exposure Assessment

The exposure assessment estimates the concentration of the chemical in different environmental compartments (air, water, soil, and biota). This involves using models and available monitoring data to predict the environmental concentrations resulting from various release scenarios. The high volatility and limited water solubility of many HCFCs suggest that they are unlikely to persist in water or soil. inchem.org

Risk Characterization

This step integrates the exposure and effects data to evaluate the likelihood of adverse ecological effects. The predicted environmental concentrations (PECs) are compared to the predicted no-effect concentrations (PNECs), which are derived from ecotoxicity data. The ratio of PEC to PNEC determines the level of risk.

The following table presents the type of ecotoxicological data from related compounds that would inform an ecosystem risk assessment for this compound.

| Ecotoxicological Endpoint | Test Species | Results for Structurally Similar Compounds | Reference |

| Acute Toxicity to Fish (LC50) | Rainbow Trout | > 81.8 mg/L (96-hour) for HFC-245fa | ecetoc.org |

| Acute Toxicity to Aquatic Invertebrates (EC50) | Daphnia magna | > 97.9 mg/L (48-hour) for HFC-245fa | ecetoc.org |

| Toxicity to Algae (EC50) | Selenastrum capricornutum | 67.8 mg/L (96-hour) for HCFC-123 | ecetoc.org |

| Biodegradation | N/A | Not readily biodegradable for HCFC-123 | ecetoc.org |

| Bioaccumulation Potential (Log Kow) | N/A | -2.1 (indicates no potential to bioaccumulate) for Trifluoroacetic acid (a degradation product of some HCFCs) | researchgate.net |

Regulatory Frameworks and Environmental Policy Research

National and Regional Environmental Regulations Pertaining to Halogenated Propanes

In the United States , the Environmental Protection Agency (EPA) regulates ozone-depleting substances under the Clean Air Act. epa.gov The EPA has established a phase-out schedule for HCFCs, restricting their production and import. epa.gov For instance, as of January 1, 2020, the production and import of HCFC-22 and HCFC-142b were banned, with continued servicing of existing equipment relying on recycled or stockpiled quantities. epa.gov

The European Union has also implemented stringent regulations on fluorinated greenhouse gases. umweltbundesamt.de Regulation (EU) 2024/573, which entered into force in March 2024, aims to phase out HFCs by 2050. umweltbundesamt.de Furthermore, the EU has banned the use of halogenated flame retardants in the enclosures and stands of electronic displays since March 1, 2021, under the Ecodesign Directive, due to the challenges they pose to recycling. epa.govmst.dk

Occupational Exposure Research and Workplace Safety Guidelines

While specific occupational exposure limits for 2,3-dichloro-1,1,1,3-tetrafluoropropane have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH), general guidelines for handling halogenated hydrocarbons are applicable.

Work involving these compounds should be conducted in well-ventilated areas and away from heat sources. acs.org In cases where engineering controls are insufficient to maintain airborne exposures below established limits, appropriate respiratory protection is necessary. acs.org Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn to prevent skin and eye contact. rsc.org

A safety data sheet for the closely related compound, 2,3-dichloro-1,1,1-trifluoropropane (B1583484), provides the following hazard and precautionary statements, which are likely to be similar for this compound:

Table 2: Hazard and Precautionary Statements for 2,3-dichloro-1,1,1-trifluoropropane

| Category | Statement |

|---|---|

| Hazard Statement(s) | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. |

Environmental Monitoring and Policy Implications for Fluorinated Chemicals

The environmental monitoring of halogenated organic compounds has evolved significantly, with gas chromatography (GC) coupled with selective detectors like mass spectrometry (MS) or electron capture detection (ECD) being the standard for analysis. chromatographyonline.com These methods are crucial for detecting and quantifying the presence of these compounds in various environmental matrices, including water and biological tissues. nih.gov

The persistence of some halogenated compounds in the environment is a significant concern. wa.gov The policy implications of using fluorinated chemicals are substantial, leading to regulations aimed at reducing their environmental impact. The long-term goal of these policies is to transition to alternatives with lower or zero ozone depletion and global warming potentials.

Future Research Directions and Unaddressed Challenges

Development of Environmentally Benign Synthetic Routes for 2,3-Dichloro-1,1,1,3-tetrafluoropropane

Current synthetic pathways to this compound often serve its role as a precursor to next-generation refrigerants. wipo.int For instance, a notable process involves a carbene generation route starting from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). google.comgoogle.com While effective, these methods may rely on traditional chemical processes that are not optimized from an environmental standpoint.

The primary unaddressed challenge is the development of synthesis methods that align with the principles of green chemistry. chemistryjournals.net Future research should focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. Key research objectives include:

Catalyst Development: Investigating novel, highly selective, and recyclable catalysts that can improve reaction yields and reduce the formation of unwanted byproducts.

Alternative Feedstocks: Exploring synthetic routes that utilize more sustainable and renewable starting materials.

The quest for environmentally benign synthetic methods is a crucial step towards sustainable chemical manufacturing. chemistryjournals.net

Comprehensive Toxicological Profiling for Long-Term and Chronic Exposure Scenarios

A significant knowledge gap exists regarding the long-term health effects of this compound. The available data is insufficient to fully characterize its toxicological profile, particularly concerning chronic exposure. While toxicological profiles for other chlorinated propanes have been developed by agencies like the ATSDR, highlighting potential health hazards, similar comprehensive assessments for this specific compound are lacking. cdc.govcdc.gov

Future research must prioritize a thorough evaluation of its potential health risks. This involves:

Chronic Toxicity Studies: Conducting long-term inhalation and oral exposure studies in animal models to identify potential target organs and establish dose-response relationships. nih.gov

Genotoxicity and Carcinogenicity Assays: Performing a full battery of tests to determine the compound's potential to cause genetic mutations or cancer.

Reproductive and Developmental Toxicity: Investigating the potential adverse effects on reproductive health and fetal development across multiple generations. nih.gov

Addressing these toxicological data needs is fundamental for establishing safe exposure limits for occupational settings and for understanding any potential risks to the general public. nih.gov

Advanced Atmospheric Degradation Mechanism Studies and Byproduct Analysis

Understanding the atmospheric fate of this compound is critical for evaluating its environmental impact. Its atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP) are determined by its degradation processes. Research on similar fluorinated compounds has shown that reactions with hydroxyl (OH) radicals are a primary degradation pathway. rsc.orgrsc.org

A major unaddressed challenge is the detailed mapping of this compound's atmospheric degradation pathway and the identification of its terminal byproducts. Future studies should employ a combination of theoretical calculations and experimental chamber studies to: rsc.org

Determine the rate constants for its reaction with atmospheric oxidants like OH radicals.

Identify all significant degradation intermediates and final products.

Quantify the formation of potentially harmful byproducts, such as acids (e.g., trifluoroacetic acid - TFA), which can persist in aquatic environments. bris.ac.uk

These studies are essential for accurately modeling the compound's environmental footprint and ensuring that its use does not lead to unforeseen negative consequences.

Novel Applications in Specialized Research Fields Beyond Current Uses

Currently, the primary documented role of this compound is as an intermediate in the synthesis of hydrofluoroolefins (HFOs), such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). wipo.intgoogle.com However, its unique combination of chlorine and fluorine atoms on a propane (B168953) backbone suggests potential for broader applications that remain largely unexplored.

Future research should investigate novel applications for this compound in specialized fields. The challenge lies in identifying and developing these potential uses. Areas for exploration could include:

Organofluorine Synthesis: Utilizing it as a versatile building block for creating complex fluorinated molecules for use in pharmaceuticals, agrochemicals, or advanced materials. rsc.org

Specialty Solvents: Evaluating its properties as a solvent for specific chemical reactions or industrial processes where its unique polarity and stability could be advantageous.

Reagents in Chemical Synthesis: Exploring its potential as a reagent for introducing fluorinated moieties into other organic molecules.

Expanding the applications beyond its current use could unlock new value and functionalities for this chemical compound.

Isomeric Purity and Separation Techniques for Research-Grade Compounds

This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers. Furthermore, depending on the synthesis route, other structural isomers may also be present. For rigorous scientific research, particularly in toxicology and physical chemistry, the availability of high-purity single isomers is crucial.

A key unaddressed challenge is the development of effective methods for separating these isomers and achieving high isomeric purity. Future research should focus on:

Chiral Chromatography: Developing and optimizing chiral stationary phases for the chromatographic separation of the enantiomers.

Advanced Separation Techniques: Investigating other potential separation methods, such as fractional distillation under specific conditions or crystallization techniques.

Analytical Method Development: Establishing robust analytical methods to accurately determine the isomeric and enantiomeric purity of samples. diva-portal.org

The ability to produce and analyze research-grade, isomerically pure this compound is a prerequisite for advancing our fundamental understanding of its properties and interactions.

Data Tables

Table 1: Key Research Areas and Unaddressed Challenges

| Section | Research Area | Unaddressed Challenges |

|---|---|---|

| 9.1 | Environmentally Benign Synthesis | Lack of established green chemistry routes; reliance on traditional methods. |

| 9.2 | Comprehensive Toxicology | Insufficient data on long-term, chronic, and developmental toxicity. |

| 9.3 | Atmospheric Degradation | Incomplete understanding of degradation pathways and byproducts. |

| 9.4 | Novel Applications | Limited exploration of uses beyond its role as a chemical intermediate. |

| 9.5 | Isomeric Purity | Lack of developed methods for separating stereoisomers to produce research-grade material. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for producing 2,3-dichloro-1,1,1,3-tetrafluoropropane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via hydrofluorination or dehydrohalogenation reactions. For example, hydrofluorination of 2-chloro-3,3,3-trifluoropropene with HF in the presence of antimony pentachloride catalysts (25–99.9 mol%) under vapor-phase conditions yields 2-chloro-1,1,1,2-tetrafluoropropane, a structurally similar compound . Adjusting HF stoichiometry and catalyst composition (e.g., fluorinated antimony pentachloride) optimizes selectivity and minimizes byproducts like 1-chloro-3,3,3-trifluoropropene. Reaction temperatures (100–200°C) and pressure (1–10 atm) are critical for kinetic control .

Q. How can NMR spectroscopy resolve structural ambiguities in halogenated propane derivatives?

- Methodology : ¹H and ¹⁹F NMR are essential for distinguishing isomers. For instance, 2,3-dichloro-1,1,1-trifluoropropane exhibits distinct ¹H NMR signals for the CH₂ group (δ 4.5–5.0 ppm) and splitting patterns due to coupling with adjacent fluorine atoms. Comparative analysis with reference spectra (e.g., 2,3-dichloro-1,1,1-trifluoropropane vs. 1,2-dichloro-2,3,3,3-tetrafluoropropane) clarifies substituent positions . Advanced 2D NMR (e.g., HSQC, HMBC) maps carbon-fluorine coupling for unambiguous assignment .

Q. What safety protocols are recommended for handling halogenated propanes?

- Methodology : Follow OSHA and EU guidelines for halogenated hydrocarbons:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in sealed containers away from oxidizers; decomposition may release HF or HCl .

- Monitor workplace air concentrations (TLV: 0.1 ppm for most HCFCs) using gas chromatography .

Advanced Research Questions

Q. How do catalytic mechanisms differ in dehydrofluorination vs. dehydrochlorination of halogenated propanes?

- Methodology :

- Dehydrofluorination : Metal oxide catalysts (e.g., Cr₂O₃/Al₂O₃) abstract HF via Lewis acid sites, forming carbocation intermediates. Selectivity for 1-chloro-3,3,3-trifluoropropene depends on catalyst acidity and reaction temperature (e.g., 150–300°C) .

- Dehydrochlorination : Base-catalyzed reactions (e.g., KOH/ethanol) promote E2 elimination, favoring anti-periplanar geometry. Liquid-phase conditions (60–100°C) reduce side reactions like oligomerization .

- Contradiction Analysis : Conflicting product distributions in patents (e.g., vs. ) may arise from competing pathways; isotopic labeling (²H/¹⁸O) and in-situ FTIR track intermediate species.

Q. What strategies mitigate byproduct formation during halogen exchange reactions?

- Methodology :

- Catalyst Design : Fluorinated SbCl₅ catalysts reduce coke formation and enhance HF activation in gas-phase reactions. Adding co-catalysts (e.g., ZnCl₂) modifies Lewis acidity, suppressing over-fluorination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in liquid-phase dehydrochlorination, minimizing radical pathways .

- Kinetic Modeling : Use DFT calculations to predict transition states for competing pathways (e.g., C–F vs. C–Cl bond cleavage). Experimental validation via GC-MS quantifies byproduct ratios .

Q. How can NMR and computational methods resolve conflicting stereochemical assignments?

- Methodology :

- NMR Crystallography : Combine solid-state ¹⁹F NMR with X-ray diffraction to resolve crystal packing effects that distort solution-phase spectra .

- DFT Simulations : Optimize molecular geometries (e.g., B3LYP/6-31G*) and calculate chemical shifts. Compare with experimental data to validate rotational isomers (e.g., gauche vs. anti conformers) .

- Case Study : Discrepancies in 2,3-dichloro-1,1,1-trifluoropropane’s ¹H NMR signals were resolved by simulating coupling constants (³JHF) and comparing with experimental splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。